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Executive Summary
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 3 (SERCA3) is a critical P-type ion-motive

ATPase responsible for transporting calcium ions (Ca²⁺) from the cytosol into the lumen of the

endoplasmic reticulum (ER), thereby playing a crucial role in maintaining intracellular Ca²⁺

homeostasis. Encoded by the ATP2A3 gene, SERCA3 is distinguished from its SERCA1 and

SERCA2 counterparts by its unique tissue distribution, lower apparent affinity for Ca²⁺, and

distinct regulatory mechanisms. Its expression is predominantly found in non-muscle tissues,

including hematopoietic, epithelial, and endothelial cells. Dysregulation of SERCA3 expression

and activity is implicated in a variety of pathological conditions, most notably in pan-cancer,

where its expression is frequently diminished and correlated with poor prognosis. This guide

provides a comprehensive overview of SERCA3's function, quantitative characteristics,

regulatory pathways, and its role in disease, offering detailed experimental protocols for its

study and highlighting its potential as a therapeutic target.

Core Function and Characteristics of SERCA3
The primary function of all SERCA pumps is to catalyze the hydrolysis of ATP to actively

transport Ca²⁺ against its concentration gradient from the cytosol into the ER lumen.[1] This

process is fundamental for terminating Ca²⁺ signals and refilling ER Ca²⁺ stores.[2]

Key Characteristics of SERCA3:
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Lower Calcium Affinity: A defining feature of SERCA3 is its lower apparent affinity for

cytosolic Ca²⁺ compared to the SERCA1 and SERCA2 isoforms.[2][3] This suggests that

SERCA3 becomes most operative when cytosolic Ca²⁺ concentrations are significantly

elevated.[3][4]

Isoform Diversity: The ATP2A3 gene undergoes alternative splicing to generate at least six

different isoforms (SERCA3a-f) in humans, which vary at their C-terminal regions.[2][5][6]

This diversity suggests that different SERCA3 variants may have specialized roles in cellular

Ca²⁺ signaling.[5]

Tissue-Specific Expression: Unlike the muscle-specific SERCA1 or the ubiquitously

expressed SERCA2b, SERCA3 exhibits a more restricted expression pattern. It is found at

high levels in hematopoietic cell lineages (like platelets and lymphoid cells), endothelial cells,

and various epithelial cells.[2][7][8]

Quantitative Data on SERCA3
Quantitative analysis is essential for understanding the specific contribution of SERCA3 to

cellular calcium dynamics. The following tables summarize key quantitative data regarding its

kinetic properties and expression.

Table 1: Kinetic and Functional Properties of SERCA3
Parameter Value / Description Reference

Ca²⁺ Affinity (Kₘ)

Lower apparent affinity for

Ca²⁺ compared to SERCA1

and SERCA2 isoforms.[2][3]

[2][3]

Optimal pH 7.2 - 7.4 [2]

Vanadate Sensitivity

Higher sensitivity to vanadate

compared to SERCA1 and

SERCA2.

[3]

Stoichiometry
Transports two Ca²⁺ ions per

ATP molecule hydrolyzed.
[7]
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Table 2: Expression Profile of SERCA3 in Tissues and
Disease States
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Context Expression Level Key Findings Reference(s)

Normal Tissues High

Lymphoid tissue,

hematopoietic cells,

platelets, intestine,

thymus, cerebellum,

endothelial cells.[7][8]

[9]

[7][8][9]

Low / Minor
Cardiac and skeletal

muscle.[7][10]
[7][10]

Pan-Cancer Analysis Decreased

Expression is

markedly decreased

in many cancers,

including colon, lung,

prostate, and breast

carcinoma.[11][12][13]

[11][12][13]

Correlation

Low SERCA3

expression is often

associated with poor

prognosis, advanced

tumor stages, and

immune cell infiltration

(e.g., CD8+ T cells).

[11][12]

[11][12]

Primary Aldosteronism Upregulated

Immunohistochemistry

shows stronger

ATP2A3 staining in

aldosterone-producing

adenomas compared

to adjacent cortex

tissue.[14]

[14]

Type 2 Diabetes Implicated Missense mutations in

ATP2A3 have been

detected in patients,

and altered

[3][4][14]
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expression could

affect glucose

homeostasis.[14]

SERCA3 knockout

mice, however, show

normal glucose

homeostasis under

standard conditions.

[3][4]

Signaling Pathways and Regulation
SERCA3 expression and activity are tightly controlled by complex signaling networks, allowing

cells to adapt their Ca²⁺ handling machinery to specific physiological cues.

Transcriptional Regulation by Calcineurin/NFAT
In endothelial cells, the expression of the ATP2A3 gene is regulated by the calcineurin/NFAT

(Nuclear Factor of Activated T-cells) signaling pathway.[13] An increase in intracellular Ca²⁺ can

activate calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, which then dephosphorylates

NFAT, leading to its nuclear translocation and subsequent activation of target genes, including

ATP2A3.[13] This creates a feedback loop where a rise in cytosolic Ca²⁺ can promote the

expression of a pump that helps sequester it.[13]
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Caption: Calcineurin/NFAT pathway regulating SERCA3 expression.

Role in Store-Operated Calcium Entry (SOCE)
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Store-Operated Calcium Entry (SOCE) is a major Ca²⁺ influx mechanism activated by the

depletion of ER Ca²⁺ stores.[15][16] When ER Ca²⁺ levels drop, the ER sensor protein STIM1

becomes activated and translocates to ER-plasma membrane junctions, where it binds to and

opens Orai1 channels in the plasma membrane, allowing Ca²⁺ to enter the cell.[15][17] The

entering Ca²⁺ is then taken up into the ER by SERCA pumps to refill the stores.[18] While

SERCA2b is a key player in this process, SERCA3 has also been shown to modulate thrombin-

stimulated SOCE in human platelets, potentially through direct interaction with channel

components like TRPC1.[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10516112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3074973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10516112/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1330259/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5872157/
https://www.ncbi.nlm.nih.gov/gene/489
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endoplasmic Reticulum (ER)

Plasma Membrane

STIM1 (Inactive)
[Ca²⁺]ER High

STIM1 (Active)
[Ca²⁺]ER Low

Orai1 (Closed)

translocates & activates

SERCA3

refills ER store,
inactivating STIM1

IP₃R

releases Ca²⁺ from ER,
causing depletion

Orai1 (Open)

[Ca²⁺]cyto

↑

PLC-coupled Receptor

IP₃

generates

activates

pumped into ER

Extracellular Ca²⁺

influx

Click to download full resolution via product page

Caption: Role of SERCA pumps in the Store-Operated Calcium Entry (SOCE) mechanism.
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Detailed Experimental Protocols
Studying SERCA3 function requires specific and robust assays. Below are detailed

methodologies for two key experiments.

Protocol: SERCA ATPase Activity Assay (NADH-Coupled
Enzymatic Method)
This assay measures SERCA activity by coupling ATP hydrolysis to the oxidation of NADH,

which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[20]

[21]

Principle: SERCA hydrolyzes ATP to ADP. The generated ADP is used by pyruvate kinase (PK)

to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then

reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH

disappearance is proportional to the rate of ATP hydrolysis by SERCA.

Materials:

Tissue homogenate or microsomal fraction containing SERCA3.

Assay Buffer (e.g., 50mM MOPS or Imidazole pH 7.0, 100mM KCl, 5mM MgCl₂).

Enzyme Coupling Mix (in Assay Buffer): 0.5mM PEP, 0.2mM NADH, 2.5mM ATP, 10 U/mL

PK, 10 U/mL LDH.

EGTA (0.5mM) for chelating free Ca²⁺.

CaCl₂ stock solution (e.g., 10mM) for Ca²⁺ titration.

Thapsigargin (specific SERCA inhibitor) or Cyclopiazonic acid (CPA) for baseline

measurement.

Calcium Ionophore (e.g., A23187) to make vesicles permeable to Ca²⁺.

Spectrophotometer or plate reader capable of reading absorbance at 340 nm at a controlled

temperature (e.g., 37°C).[21]
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Procedure:

Prepare Reaction Master Mix: Combine the Assay Buffer and the Enzyme Coupling Mix.

Keep on ice.

Sample Preparation: Prepare tissue homogenates in a suitable buffer and determine the

protein concentration (e.g., via Bradford assay).[21]

Assay Setup: In a 96-well plate or cuvette, add the reaction master mix. Add CaCl₂ to

achieve desired free Ca²⁺ concentrations (can be calculated using software that accounts for

EGTA and ATP).[20]

Pre-incubation: Incubate the plate/cuvette at 37°C for 5 minutes to allow the temperature to

equilibrate.[21]

Initiate Reaction: Add the sample homogenate to each well to start the reaction. For vesicle

preparations, add a calcium ionophore to prevent the build-up of a Ca²⁺ gradient that would

inhibit the pump.[20]

Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm over

time (e.g., every 30 seconds for 10-15 minutes).[20]

Determine Baseline Activity: In a parallel set of wells, pre-incubate the sample with a specific

SERCA inhibitor (e.g., thapsigargin or CPA) before adding it to the reaction mix. The activity

measured in these wells represents non-SERCA ATPase activity.[21]

Calculation:

Calculate the rate of NADH oxidation from the slope of the linear portion of the

absorbance vs. time curve (using the molar extinction coefficient of NADH, 6220

M⁻¹cm⁻¹).

Subtract the baseline activity (with inhibitor) from the total activity to determine the specific

SERCA activity.
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Caption: Workflow for a SERCA ATPase Activity Assay.

Protocol: SERCA-mediated Calcium Uptake Assay
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This assay directly measures the transport of Ca²⁺ into ER/SR vesicles using either a

fluorescent Ca²⁺ indicator or radioactive ⁴⁵Ca.[22][23][24]

Principle (Fluorescent Method): A Ca²⁺-sensitive fluorescent dye (e.g., Indo-1) is included in the

reaction buffer with tissue homogenate.[22][24] Upon addition of ATP, SERCA pumps Ca²⁺

from the buffer into the vesicles, causing a decrease in the extra-vesicular Ca²⁺ concentration,

which is detected as a change in the dye's fluorescence.[22][24]

Materials:

Tissue homogenate.

Uptake Buffer: (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 10 mM NaN₃ (to inhibit

mitochondrial Ca²⁺ uptake), 5 mM K-oxalate (to precipitate Ca²⁺ inside vesicles and prevent

back-leak)).

Fluorescent Ca²⁺ indicator (e.g., Indo-1).

ATP stock solution.

Fluorescence plate reader or fluorometer.

Procedure:

Prepare Reaction Mixture: In a 96-well black plate, combine the uptake buffer, tissue

homogenate, and the fluorescent Ca²⁺ indicator Indo-1.[22]

Baseline Reading: Place the plate in the reader and take an initial fluorescence reading to

establish a baseline.

Initiate Uptake: Add ATP to each well to start the Ca²⁺ uptake reaction.[22]

Kinetic Measurement: Immediately begin recording the fluorescence signal over time (e.g.,

every 20-30 seconds for 30 minutes).[22] The rate of change in fluorescence corresponds to

the rate of Ca²⁺ uptake.

Data Analysis:
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The fluorescence signal is converted to Ca²⁺ concentration using a standard calibration

curve.

The rate of Ca²⁺ uptake is determined from the initial slope of the [Ca²⁺] vs. time curve.

Different initial Ca²⁺ concentrations can be used to determine kinetic parameters like

Vmax and Kₘ.[23]

Role of SERCA3 in Health and Disease
The unique characteristics and expression pattern of SERCA3 position it as a key modulator of

Ca²⁺ signaling in specific cell types, and its dysregulation is linked to several diseases.

Cancer: A growing body of evidence points to the significant role of SERCA3 in cancer.[11]

[25] Its expression is frequently downregulated in various malignancies, including colon,

lung, and gastric cancers.[13][19][25] This loss of expression is associated with tumor

progression and can serve as a prognostic biomarker.[11][12] The mechanism may involve

altered Ca²⁺ homeostasis, which affects cell proliferation, differentiation, and apoptosis.[12]

[13] Re-expression of SERCA3 has been shown to be induced by differentiation agents in

colon cancer cells, suggesting it is a marker of a more differentiated, less malignant

phenotype.[13]

Cardiovascular System: In the vasculature, SERCA3 is expressed in endothelial cells and

vascular smooth muscle.[26] Serca3 knockout mice show impaired endothelium-dependent

relaxation of aorta rings, suggesting a role in modulating nitric oxide (NO) production and

vascular tone.[26]

Diabetes: SERCA3 is expressed in pancreatic β-cells and is involved in shaping the glucose-

induced Ca²⁺ oscillations that are critical for insulin secretion.[3][4] While SERCA3-deficient

mice do not exhibit impaired glucose homeostasis under normal conditions, the gene has

been linked to genetic susceptibility for Type 2 diabetes in some human populations.[4][13]

Platelet Function: In platelets, SERCA3 is involved in managing Ca²⁺ stores that are critical

for activation and aggregation. It specifically controls an early phase of autocrine ADP

secretion, which potentiates platelet activation.[26]
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Conclusion and Future Directions
SERCA3 is a specialized Ca²⁺ pump with distinct kinetic properties and a tissue-specific

expression pattern that sets it apart from other SERCA isoforms. Its role extends beyond

simple housekeeping, positioning it as a fine-tuner of Ca²⁺ signals in response to significant

physiological stimuli in endothelial, epithelial, and hematopoietic cells. The consistent

downregulation of SERCA3 in numerous cancers highlights its potential as both a prognostic

biomarker and a therapeutic target. For drug development professionals, modulating SERCA3

activity or restoring its expression could represent a novel strategy for cancer differentiation

therapy or for correcting aberrant Ca²⁺ signaling in cardiovascular or metabolic diseases.

Future research should focus on elucidating the specific functions of different SERCA3 splice

variants and developing isoform-specific modulators to fully exploit its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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